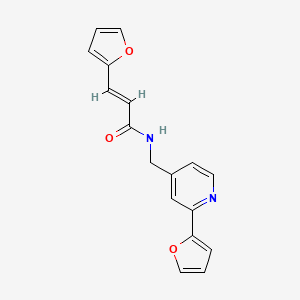

(E)-3-(呋喃-2-基)-N-((2-(呋喃-2-基)吡啶-4-基)甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan and pyridine derivatives can involve green chemistry approaches, as demonstrated by the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, offering an eco-friendly alternative to conventional chemical synthesis (Jimenez et al., 2019). Additionally, photocycloaddition reactions, involving furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, showcase the reactivity of furan-containing compounds under light-induced conditions, leading to complex cyclic structures (Shiotani & Tsukamoto, 1995).

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which significantly influence their physical and chemical properties. Techniques such as electronic circular dichroism (ECD) spectra and time-dependent density functional theory (TD-DFT) calculations can be used to determine the absolute configuration of these molecules, highlighting the role of computational methods in understanding the stereochemistry of organic compounds (Jimenez et al., 2019).

Chemical Reactions and Properties

Furan and pyridine derivatives participate in a variety of chemical reactions, including cycloadditions, which are pivotal for constructing complex molecular architectures. For instance, the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile leads to multiple isomeric cyclobutane-fused adducts, showcasing the reactivity of these compounds towards forming cyclic structures (Shiotani & Tsukamoto, 1995).

科学研究应用

对映选择性合成和有机化学应用

- 对映选择性烯烃还原:一项研究展示了使用绿色有机化学技术合成E-2-氰基-3(呋喃-2-基)丙烯酰胺,与问题中的化合物类似的结构。探索了利用海洋和陆地来源的真菌对2-氰基-3-(呋喃-2-基)丙烯酰胺进行烯烃还原,得到其R-构型产物 (Jimenez et al., 2019)。

药物化学和药理学

噻霉素的增效剂:包括呋喃-2-基基团的化合物据报道可作为噻霉素对大肠杆菌的增效剂 (Brown & Cowden, 1982)。

抗癌化合物:针对与问题中的化合物结构相关的2-苯基丙烯酰胺的重点库的研究已经确定了对各种癌细胞系具有广谱细胞毒性的类似物 (Tarleton et al., 2013)。

抗病毒剂:具有呋喃-2-基基团的新型化合物显示对SARS冠状病毒螺旋酶的酶活性具有抑制作用,具有作为抗病毒剂的潜力 (Lee et al., 2017)。

神经药理学

尼古丁受体的调节:(E)-3-呋喃-2-基-N-对甲苯基丙烯酰胺的衍生物已被发现是α7尼古丁乙酰胆碱受体的选择性正向变构调节剂,在小鼠中显示出类抗焦虑活性 (Targowska-Duda et al., 2019)。

神经病理性疼痛治疗:对(E)-3-呋喃-2-基-N-对甲苯基丙烯酰胺及其衍生物DM489的研究表明它们在减轻小鼠神经病理性疼痛方面的有效性,主要通过α7尼古丁乙酰胆碱受体的增强作用 (Arias et al., 2020)。

属性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFLJDGAMKIBEV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)